1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-phenyl-, methyl ester
CAS No.: 87896-34-2
Cat. No.: VC18443552
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87896-34-2 |
|---|---|
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | methyl 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carboxylate |
| Standard InChI | InChI=1S/C17H18N2O2/c1-21-17(20)16-11-15(12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)19-16/h2-10,15-16,18-19H,11H2,1H3 |
| Standard InChI Key | NAQZJNAMQOBDQN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, methyl 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-4-carboxylate, reflects its bicyclic framework and substituent arrangement . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 87896-34-2 |
| Molecular Formula | |
| Molecular Weight | 282.34 g/mol |
| SMILES | COC(=O)C1CC(NC2=CC=CC=C2N1)C3=CC=CC=C3 |
| InChIKey | NAQZJNAMQOBDQN-UHFFFAOYSA-N |
The SMILES string illustrates the methyl ester (COC(=O)), the tetrahydrobenzodiazepine core (C1CC(NC2...N1)), and the phenyl substituents . The InChIKey provides a unique identifier for computational databases, enabling precise chemical tracking .
Structural Features
Synthesis and Preparation
Conventional Synthetic Routes
Benzodiazepines are typically synthesized via cyclocondensation reactions between aromatic diamines and dicarbonyl compounds. For this derivative, a plausible route involves:
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Formation of the benzodiazepine core: Reaction of o-phenylenediamine with a γ-keto ester.
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Introduction of the phenyl group: Alkylation or Friedel-Crafts acylation at the 4-position.
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Esterification: Treatment with methanol under acidic conditions to yield the methyl ester.
Solid-Phase Synthesis
Modern approaches employ solid-phase synthesis to improve yield and purity. In this method:
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A resin-bound intermediate undergoes sequential reactions to build the benzodiazepine scaffold.
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The phenyl and ester groups are introduced via Suzuki coupling or esterification before cleavage from the resin.
| Method | Advantages | Limitations |
|---|---|---|
| Solution-phase | Simplicity, low cost | Lower purity, scalability issues |
| Solid-phase | High purity, modularity | Requires specialized reagents |
Applications and Research Utility
Drug Discovery Intermediate
The methyl ester group offers a site for hydrolysis to carboxylic acids or transesterification, enabling the generation of analogs for structure-activity relationship (SAR) studies. For example:
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Hydrolysis: Yields the free carboxylic acid, which may exhibit altered pharmacokinetics.
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Amidation: Converts the ester to an amide, enhancing metabolic stability.
Material Science
Benzodiazepines’ aromaticity and rigidity make them candidates for organic semiconductors or ligands in coordination polymers. The phenyl and ester substituents could tune electronic properties for optoelectronic applications.
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